molecular formula C6H6ClN3O2 B137790 5-Chloro-4-methyl-3-nitropyridin-2-amine CAS No. 148612-17-3

5-Chloro-4-methyl-3-nitropyridin-2-amine

Cat. No.: B137790
CAS No.: 148612-17-3
M. Wt: 187.58 g/mol
InChI Key: LLWKTQALVZANCU-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles in Medicinal Chemistry and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone scaffold in modern chemistry. researchgate.netnih.gov Its structure is isoelectronic with benzene, but the nitrogen atom imparts distinct properties, such as basicity and a unique charge distribution, making the ring electron-deficient. researchgate.net These characteristics make pyridine and its derivatives exceptionally versatile building blocks in both medicinal chemistry and materials science. researchgate.netresearchgate.net

In the realm of medicinal chemistry, the pyridine nucleus is a privileged pharmacophore, found in a vast number of FDA-approved drugs. ambeed.com The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Furthermore, the pyridine scaffold can enhance the solubility and bioavailability of drug candidates. molbase.cn Its derivatives have demonstrated a wide array of biological activities, leading to their use as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.gov

In materials science, pyridine-based compounds are utilized for their electronic and optical properties. They serve as essential ligands in coordination chemistry and organometallic catalysis. researchgate.net The tunable nature of the pyridine ring allows for the synthesis of materials with specific functions, including applications in electronics, sensors, and as functional nanomaterials. researchgate.net

Importance of Amino- and Nitropyridine Scaffolds

Among the vast family of pyridine derivatives, those containing amino and nitro groups are of particular importance as synthetic intermediates and bioactive molecules. nih.gov The presence of these functional groups provides multiple avenues for chemical modification and has been instrumental in the development of a diverse range of compounds. nih.govacs.org

Nitropyridines, particularly those with a nitro group adjacent to a leaving group like chlorine, are highly valuable precursors. The strongly electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions. nih.gov This allows for the straightforward introduction of various functionalities. Furthermore, the nitro group can be readily reduced to an amino group, providing a key chemical handle for subsequent synthetic transformations, such as diazotization or acylation. nih.gov This versatility has made nitropyridines critical starting materials in the synthesis of pharmaceuticals and agrochemicals, including herbicides and insecticides. nih.gov

Aminopyridines are fundamental building blocks in their own right. google.com They are frequently used to construct more complex heterocyclic systems, such as imidazopyridines, which are themselves a class of potent biologically active agents. researchgate.netacs.org The amino group can be functionalized to generate amides, sulfonamides, and ureas, enabling the exploration of extensive chemical space in drug discovery programs. nih.gov Research has shown that aminopyridine scaffolds are integral to compounds designed as kinase inhibitors, which are a major class of modern cancer therapeutics. nih.govacs.org

Rationale for Investigating 5-Chloro-4-methyl-3-nitropyridin-2-amine

The specific compound, this compound, serves as a compelling subject for chemical investigation due to its distinct structural features and the synthetic possibilities it presents.

The arrangement of four different functional groups—amino, nitro, chloro, and methyl—on the pyridine ring endows this compound with a unique chemical profile. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro and chloro groups creates a highly activated and functionalized scaffold.

This specific substitution pattern makes the compound a valuable and versatile intermediate in multi-step synthesis. The key reactive sites offer a platform for creating diverse molecular architectures:

Nucleophilic Aromatic Substitution: The chlorine atom at the C5 position is a good leaving group, activated by the adjacent electron-withdrawing nitro group. This facilitates nucleophilic substitution reactions to introduce new functionalities.

Reduction of the Nitro Group: The nitro group at C3 can be chemically reduced to form a primary amine. The resulting 2,3-diamino intermediate is a powerful precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, through cyclization reactions. acs.org Such scaffolds are known to possess significant biological activity, including anti-proliferative and antiviral properties. acs.org

Functionalization of the Amino Group: The existing amino group at C2 can be acylated or otherwise modified, allowing for the extension of the molecular structure.

These features position this compound as a key building block for creating libraries of complex molecules for screening in drug discovery and agrochemical research. For instance, closely related 2-chloro-4-methyl-3-nitropyridine (B135334) has been used as a precursor in the synthesis of intermediates for HIV reverse transcriptase inhibitors like nevirapine. googleapis.com Similarly, other substituted chloronitropyridines are foundational in the synthesis of various kinase inhibitors targeting enzymes like JAK2, GSK3, and PI3K, which are critical in oncology and inflammatory disease research. nih.govnih.govacs.org The compound is also an intermediate for other active pharmaceutical ingredients; for example, related chloro-methyl-aminopyridines are used to produce the MR antagonist finerenone. google.com

Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 148612-17-3 nih.govjigschemical.com
Molecular Formula C₆H₆ClN₃O₂ nih.govjigschemical.com
Molecular Weight 187.58 g/mol nih.govjigschemical.com
IUPAC Name This compound nih.gov
Physical Form Solid-
Boiling Point 315.5°C at 760 mmHg
Polar Surface Area 84.7 Ų nih.gov
XLogP3-AA 1.9 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWKTQALVZANCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614287
Record name 5-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148612-17-3
Record name 5-Chloro-4-methyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148612-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 5 Chloro 4 Methyl 3 Nitropyridin 2 Amine

Reactivity Governed by Amino and Nitro Groups

The amino and nitro groups are the primary drivers of the molecule's reactivity, particularly in substitution reactions. Their powerful, opposing electronic effects control the regioselectivity and feasibility of both electrophilic and nucleophilic attacks.

The pyridine (B92270) ring is inherently electron-deficient, making electrophilic aromatic substitution generally more difficult than for benzene. However, the substituents on 5-Chloro-4-methyl-3-nitropyridin-2-amine modify this reactivity significantly. The amino group at position 2 is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group at position 3 is a powerful deactivating group for electrophilic substitution and directs incoming groups to the meta position.

Electrophilic substitution, such as further nitration, on this molecule is challenging due to the strong deactivating effect of the nitro group. However, the nitration of simpler aminopyridines, like 2-aminopyridine (B139424), typically proceeds via the formation of a nitramine intermediate at the amino group, which then undergoes an acid-catalyzed rearrangement to yield a mixture of 2-amino-3-nitro- and 2-amino-5-nitropyridine (B18323). sapub.orgnbinno.comchemicalbook.com Given the existing substitution pattern, any further electrophilic attack is unlikely under standard conditions.

Conversely, the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is greatly enhanced by the electron-withdrawing nitro group. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the attack of a nucleophile. While the chlorine atom is a typical leaving group in such reactions, studies on similar molecules have shown that the nitro group itself can also be displaced by strong nucleophiles. clockss.org In related halonitropyridines, the position of nucleophilic attack is well-established. For instance, in reactions of 3-bromo-4-nitropyridine (B1272033) with amines, nucleophilic substitution occurs, sometimes accompanied by a rearrangement where the nitro group migrates. clockss.org

For 2-aminopyridine derivatives, prototropic tautomerism can result in an equilibrium between the amino form and the imino form (a pyridin-2(1H)-imine). Extensive experimental and computational studies have consistently shown that the amino tautomer is significantly more stable and is the predominant form in various phases. osi.lvnih.govnih.gov For 2-amino-4-methylpyridine (B118599), the canonical amino structure is calculated to be substantially more stable than its imino tautomers. nih.gov This preference is attributed to the preservation of the aromaticity of the pyridine ring in the amino form.

Isomerization can also occur through the migration of the nitro group. In the reaction of 3-bromo-4-nitropyridine with amines, an unexpected product resulting from the migration of the nitro group from position 4 to position 3 has been observed. clockss.org This type of rearrangement highlights the potential for complex isomerization pathways in reactions involving substituted nitropyridines.

Reactivity of Halogen (Chlorine) Substituent

The chlorine atom at position 5 serves as a versatile handle for introducing a wide range of functional groups through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation. The chlorine atom on the pyridine ring can readily participate in reactions like the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines). While specific studies on this compound are not prevalent, the reactivity can be inferred from similar systems. The Suzuki coupling of chloropyridines is a well-established method. rsc.org The presence of a primary amine on the ring does not necessarily inhibit the reaction, and successful couplings have been achieved without the need for protecting the amino group. organic-chemistry.org

The Buchwald-Hartwig amination allows for the formation of a new C-N bond at the position of the chlorine atom. This reaction is highly versatile, and various palladium catalysts with specialized ligands have been developed to couple a broad range of aryl halides with amines. organic-chemistry.org

Beyond palladium, other transition metals like nickel and copper are effective catalysts for transformations involving the C-Cl bond.

Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can mediate the cross-coupling of 2-chloropyridines with various partners. Nickel-catalyzed cross-electrophile coupling allows for the reaction of 2-chloropyridines with alkyl bromides to form 2-alkylated pyridines. nih.govthieme-connect.comnih.gov These reactions often employ a reducing agent, such as manganese metal. The table below summarizes representative conditions for such couplings.

Chloropyridine SubstrateAlkyl HalideCatalyst SystemSolventYieldReference
2-chloropyridine1-bromooctaneNiBr₂·3H₂O / bathophenanthroline, Mn⁰DMF78% nih.gov
2-chloro-6-methylpyridine1-bromooctaneNiBr₂·3H₂O / bathophenanthroline, Mn⁰DMF73% nih.gov
2-chloropyridineEthyl 4-bromobutanoateNiBr₂·3H₂O / bathophenanthroline, Mn⁰DMF72% nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type reactions are a classic method for forming C-N and C-O bonds. Modern protocols utilize copper(I) salts, often with a ligand, to facilitate the coupling of aryl halides with amines and amides. For example, a CuI/N,N-dimethylcyclohexane-1,2-diamine system has been shown to be effective for the amidation of 2-chloropyridines. rsc.org Supported copper catalysts have also been developed for the C-N cross-coupling of chloropyridines with anilines. mdpi.com

Transformations Involving the Methyl Group

The methyl group at position 4 is also a site for chemical modification, primarily through oxidation, halogenation, or condensation reactions involving the acidic benzylic-type protons.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. Common oxidizing agents for this transformation on methylpyridines include potassium permanganate (B83412) (KMnO₄). acs.orgacs.org Photoelectrocatalytic methods using decorated TiO₂ electrodes have also been developed for the selective oxidation of methylpyridines. rsc.org

Methylpyridine SubstrateOxidizing Agent/ConditionsProductYieldReference
2-PicolineKMnO₄, H₂OPicolinic acid74% acs.org
3-PicolineKMnO₄, H₂ONicotinic acid81% acs.org
4-PicolineKMnO₄, H₂OIsonicotinic acid83% acs.org

Halogenation: While halogenation on the pyridine ring is an electrophilic substitution, halogenation of the methyl group typically proceeds via a free-radical mechanism. This usually requires radical initiators or high temperatures. youtube.com

Condensation Reactions: The protons of the methyl group at position 4 are acidic due to the electron-withdrawing nature of the pyridine ring and the ability of the ring to stabilize the resulting carbanion through resonance. This allows the methyl group to participate in condensation reactions. For instance, 4-methylpyridine (B42270) reacts with aldehydes, such as benzaldehyde, in the presence of a base to form a styrylpyridine derivative. vaia.comvaia.comchegg.com This reactivity is characteristic of methyl groups at the 2- and 4-positions of the pyridine ring, where the negative charge of the intermediate can be delocalized onto the ring nitrogen.

Redox Chemistry of the Nitro Group

The nitro group in this compound is a key functional handle that can be readily transformed through reduction to an amino group. This transformation is a critical step in the synthesis of various functionalized pyridines, particularly vicinal diamines, which are highly valuable precursors for the construction of fused heterocyclic systems.

The most common and efficient method for the reduction of the nitro group in nitropyridines is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum-based catalysts, in the presence of a hydrogen source. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere.

The reduction of this compound yields the corresponding 5-Chloro-4-methylpyridine-2,3-diamine . This reaction proceeds with high efficiency and selectivity, leaving the chloro and amino substituents on the pyridine ring intact. The resulting ortho-diamine is a versatile intermediate for further chemical modifications.

ReactantReagents and ConditionsProductReference
2-amino-5-chloro-3-nitropyridineAluminum nickel alloy, sodium hydroxide (B78521) solution2,3-Diaminopyridine orgsyn.org
2-chloro-5-methyl-4-nitro-pyridine-1-oxidePlatinum catalyst, Hydrogen2-chloro-5-methyl-4-pyridinamine google.com
2-chloro-4-methyl-3-nitropyridine (B135334)Not specified3-Amino-2-chloro-4-methylpyridine chemicalbook.com

This table presents examples of the reduction of related nitropyridine compounds, illustrating the general transformation of a nitro group to an amino group.

Computational and Theoretical Investigations of 5 Chloro 4 Methyl 3 Nitropyridin 2 Amine

Prediction of Spectroscopic Properties (e.g., Infrared, Raman, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Without these foundational computational studies, a scientifically accurate and informative article strictly following the provided outline cannot be constructed. Using data from other molecules would be scientifically inaccurate and would violate the core requirement of focusing solely on 5-Chloro-4-methyl-3-nitropyridin-2-amine.

Conformational Analysis and Tautomeric Equilibria

The structural flexibility and potential for proton migration in this compound give rise to considerations of its conformational isomers and tautomeric forms. While direct experimental data on the conformational analysis and tautomeric equilibria of this specific molecule are not extensively documented in publicly available literature, theoretical and computational investigations of closely related 2-aminopyridine (B139424) derivatives provide a strong basis for understanding its likely behavior.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surfaces of molecules and predicting the relative stabilities of different conformers and tautomers. researchgate.netnih.gov Studies on analogous compounds, such as 2-amino-3-nitropyridine (B1266227) and various substituted 2-aminopyridines, offer valuable insights into the electronic and steric factors that govern these equilibria. researchgate.netnajah.edu

The primary tautomeric equilibrium for this compound involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom, resulting in an imino tautomer. This amino-imino tautomerism is a well-known phenomenon in 2-aminopyridine systems. nih.govnih.gov

The two principal tautomeric forms are:

Amino form: this compound

Imino form: 5-Chloro-4-methyl-3-nitro-1,2-dihydropyridin-2-imine

Computational studies on similar 2-aminopyridines consistently show that the amino tautomer is significantly more stable than the imino form. nih.gov For instance, in a study of 2-amino-4-methylpyridine (B118599), the canonical amino structure was found to be considerably more stable than its imino tautomer. nih.gov This preference is largely attributed to the preservation of the aromaticity of the pyridine (B92270) ring in the amino form.

Conformational Analysis

Conformational analysis of this compound primarily concerns the orientation of the exocyclic amino and nitro groups relative to the pyridine ring. The rotation around the C2-NH2 and C3-NO2 bonds can lead to different conformers. Intramolecular hydrogen bonding between the amino group and the nitro group is a key factor in determining the most stable conformation.

In studies of 2-amino-3-nitropyridine, a planar structure is favored, stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. researchgate.netnajah.edu This interaction creates a stable six-membered ring-like structure. Given the structural similarity, it is highly probable that this compound adopts a similar planar conformation.

The presence of the methyl group at the C4 position and the chlorine atom at the C5 position can introduce some steric hindrance, but it is unlikely to be substantial enough to disrupt the planarity established by the strong intramolecular hydrogen bond.

Tautomeric Equilibria

The relative energies of the amino and imino tautomers can be computationally estimated. While specific values for this compound are not available, data from analogous systems can be used to infer the general trend. Theoretical calculations for 2-amino-4-methylpyridine, for example, have quantified the energy difference between the tautomers. nih.gov

Table 1: Theoretical Relative Stabilities of 2-Amino-4-methylpyridine Tautomers

TautomerStructureRelative Energy (kcal/mol)
Amino 2-amino-4-methylpyridine0.00
Imino (trans) 4-methyl-1,2-dihydropyridin-2-imine+13.60 nih.gov
Imino (cis) 4-methyl-1,2-dihydropyridin-2-imine+16.36

Data based on DFT B3LYP/6-311++G(d,p) calculations for 2-amino-4-methylpyridine. nih.gov The cis and trans conformers of the imino form are with respect to the orientation of the N-H bond.

This substantial energy difference strongly suggests that, under normal conditions, the population of the imino tautomer of this compound would be negligible. The electron-withdrawing nature of the nitro and chloro substituents would further stabilize the amino form by enhancing the acidity of the amino protons, yet not sufficiently to favor the imino tautomer.

Biological and Pharmacological Investigations of 5 Chloro 4 Methyl 3 Nitropyridin 2 Amine Analogs

Structure-Activity Relationships (SAR) Analysis

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) analysis is a critical tool used to understand how different functional groups and their positions on a molecule influence its pharmacological effects. For analogs of 5-Chloro-4-methyl-3-nitropyridin-2-amine, SAR studies are pivotal in optimizing their therapeutic potential.

Impact of Substituent Position and Nature on Biological Activity

The arrangement and chemical nature of substituents on the pyridine (B92270) ring of this compound analogs play a crucial role in determining their biological efficacy. Research on related substituted pyridines and other aromatic systems provides valuable insights into these relationships.

For instance, in studies of amino/nitro-substituted 3-arylcoumarins, a related class of heterocyclic compounds, the position of a nitro group was found to be essential for antibacterial activity against Staphylococcus aureus. Specifically, a nitro substituent at the 6-position of the coumarin (B35378) moiety appeared to be a key determinant for inhibitory action. mdpi.com Conversely, the introduction of an amino group seemed to diminish this activity. mdpi.com This suggests that the electron-withdrawing nature and specific location of the nitro group are critical for the molecule's interaction with its bacterial target.

The specific combination of a chloro group at position 5, a methyl group at position 4, a nitro group at position 3, and an amino group at position 2 on the pyridine ring of the parent compound creates a unique electronic and steric environment. The electron-withdrawing nitro and chloro groups, combined with the electron-donating amino and methyl groups, likely create a distinct dipole moment and potential for specific hydrogen bonding and hydrophobic interactions with biological targets. The relative positions of these groups are critical; for example, the ortho-amino-nitro arrangement is a well-known pharmacophore in some classes of antimicrobial agents.

Pharmacophore Identification

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to exert a specific biological activity. For the analogs of this compound, identifying the key pharmacophoric features is crucial for designing more potent and selective agents.

Based on SAR studies of related compounds, a hypothetical pharmacophore for antimicrobial activity can be proposed. This model would likely include:

A hydrogen bond donor: The amino group at the 2-position is a prime candidate for this role.

A hydrogen bond acceptor: The nitro group at the 3-position, with its oxygen atoms, can act as a strong hydrogen bond acceptor.

An aromatic/hydrophobic region: The pyridine ring itself, along with the methyl group at the 4-position, provides a hydrophobic surface for van der Waals interactions.

In a study of chromone (B188151) derivatives with antiviral activity, the introduction of a 2-pyridinylpiperazine functionality was identified as a possible pharmacophoric element, suggesting that specific heterocyclic moieties can be key to selective biological action. The combination of features in this compound, particularly the arrangement of the amino and nitro groups, may constitute a critical part of its pharmacophore for antimicrobial interactions.

Antimicrobial Activity Studies

The investigation of the antimicrobial spectrum of this compound analogs is essential to determine their potential clinical applications. This involves testing their efficacy against a range of pathogenic bacteria, fungi, and viruses.

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

The antibacterial activity of compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Studies on related heterocyclic compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, a series of novel 2-aminopyridine (B139424) derivatives demonstrated high potency against Gram-positive bacteria, particularly S. aureus and Bacillus subtilis, with MIC values as low as 0.039 µg/mL for the most active compound. nih.gov However, these specific derivatives showed no activity against Gram-negative bacteria. nih.gov This highlights the potential for selectivity in the antibacterial action of substituted pyridines.

In another study, a series of amino/nitro-substituted 3-arylcoumarins were evaluated against clinical isolates of S. aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com Several of these compounds exhibited significant antibacterial activity against S. aureus, with some showing efficacy comparable to the standard drugs oxolinic acid and ampicillin. mdpi.com The most potent compound, 3-(3′-methylphenyl)-6-nitrocoumarin, displayed a notable MIC value. mdpi.com

The following table summarizes the in vitro antibacterial activity of selected amino/nitro-substituted 3-arylcoumarins against S. aureus, providing a comparative basis for the potential efficacy of this compound analogs.

CompoundSubstituent on 3-Aryl RingMIC (µg/mL) against S. aureus
1 2'-NO₂>100
2 3'-NO₂50
3 4'-NO₂100
4 2'-CH₃25
5 3'-CH₃12.5
6 4'-CH₃25
7 4'-OCH₃50
Oxolinic acid -1.56
Ampicillin -0.2

Data sourced from a study on amino/nitro substituted 3-arylcoumarins. mdpi.com

Antifungal Properties

The search for new antifungal agents is of paramount importance, given the rise of invasive fungal infections. Nicotinamide (B372718) derivatives, which are structurally related to substituted pyridines, have been investigated for their antifungal properties. nih.gov A series of these derivatives were synthesized and tested against Candida albicans, a common fungal pathogen. nih.gov The most active compound, 16g , demonstrated a potent MIC value of 0.25 µg/mL, which was comparable to the standard antifungal drug fluconazole. nih.gov

Structure-activity relationship studies of these nicotinamide analogs revealed that modifications to the aniline (B41778) moiety significantly impacted their antifungal potency. nih.gov This underscores the importance of specific substituent patterns for antifungal activity, a principle that would also apply to the screening of this compound analogs.

The following table presents the antifungal activity of selected nicotinamide derivatives against Candida albicans.

CompoundModificationsMIC (µg/mL) against C. albicans SC5314
16a meta-ethyl instead of meta-isopropyl>16
16b meta-t-butyl instead of meta-isopropyl>16
16c para-isopropyl instead of meta-isopropyl>16
16d -SMe replaced with -OMe>16
16g -SMe replaced with -NH₂0.25
Fluconazole -0.25

Data sourced from a study on nicotinamide derivatives. nih.gov

Antiviral Properties

The chemical scaffold of substituted pyridines and related heterocycles has also been explored for antiviral applications. In a study focused on developing inhibitors of Severe Acute Respiratory Syndrome-Coronavirus (SARS-CoV), chromone derivatives bearing a 3-amino-4-piperazinylphenyl functionality were synthesized and evaluated. nih.gov The results indicated that these compounds exhibited SARS-CoV-specific antiviral activity. nih.gov Notably, the presence of 2-pyridinylpiperazinylphenyl substituents conferred selective antiviral activity, suggesting a key pharmacophoric role for this moiety. nih.gov

Another study on analogs of 5-methoxymethyl-2'-deoxycytidine (MMdCyd) investigated their activity against Herpes Simplex Virus-1 (HSV-1). nih.gov Substitution at the N4 position of the cytosine ring was performed to enhance resistance to deamination. Several of the synthesized analogs showed good to potent inhibitory activity against HSV-1 replication. nih.gov This demonstrates that modifications to the amino group of a heterocyclic compound can lead to significant antiviral effects.

These findings suggest that analogs of this compound could potentially be developed as antiviral agents, with the specific substituents on the pyridine ring and any appended functionalities being critical for activity against specific viruses.

Anticancer and Antitumor Research

The anticancer potential of various heterocyclic compounds, including those with structural similarities to nitropyridine derivatives, has been an active area of research. These studies often explore their ability to induce cell death in cancer cell lines and elucidate the underlying molecular mechanisms.

Cytotoxicity against Various Cancer Cell Lines (e.g., HeLa, A549, MCF7, HepG2)

The cytotoxic effects of various heterocyclic compounds, which can be considered structural analogs, have been evaluated against a panel of human cancer cell lines.

One study investigated a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), and determined its half-maximal inhibitory concentration (IC50) against several cancer cell lines. The IC50 values were found to be 3.1 µg/mL for MCF-7 (breast cancer), 3.3 µg/mL for HepG2 (liver cancer), and 9.96 µg/mL for A549 (lung cancer) cells. nih.gov

Another study focused on 4-amino-thieno[2,3-d]pyrimidine derivatives and reported their antiproliferative activity. For instance, one of the tested compounds exhibited an IC50 value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.gov

Interactive Data Table: Cytotoxicity of Structurally Related Compounds

Compound ClassCell LineIC50 ValueReference
Quinoline Derivative (BAPPN)MCF-73.1 µg/mL nih.gov
Quinoline Derivative (BAPPN)HepG23.3 µg/mL nih.gov
Quinoline Derivative (BAPPN)A5499.96 µg/mL nih.gov
4-Amino-thieno[2,3-d]pyrimidineMCF-74.3 ± 0.11 µg/mL nih.gov

Mechanism of Action Studies (e.g., enzyme inhibition, apoptosis induction)

The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with critical cellular processes through enzyme inhibition.

The quinoline derivative BAPPN was found to exert its cytotoxic effects by up-regulating the expression of key apoptotic proteins, namely caspase-3 and the tumor suppressor protein p53. nih.gov Concurrently, it was observed to down-regulate proteins associated with cell proliferation, such as vascular endothelial growth factor (VEGF), proliferating cell nuclear antigen (PCNA), and Ki67. nih.gov

Research into 4-amino-thieno[2,3-d]pyrimidine derivatives suggests that their mechanism of action may involve the inhibition of critical enzymes in cancer progression, such as EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase) and VEGFR (Vascular Endothelial Growth Factor Receptor). nih.gov

Furthermore, studies on N-nitrosamines have indicated that these compounds can induce apoptosis, characterized by chromatin condensation and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov They have also been shown to elevate the levels of reactive oxygen species (ROS), which can contribute to cellular damage and trigger apoptotic pathways. nih.gov The induction of apoptosis is a common mechanism for many chemotherapeutic agents, and various naphthyridine derivatives have also been reported to induce apoptosis and necroptosis in cancer cells. nih.gov

Neurological and Psychotropic Effects

The pyridine nucleus is a common scaffold in many neurologically active compounds. Derivatives of pyridine have been investigated for a range of central nervous system effects, including anticonvulsant, sedative, anxiolytic, and antidepressant activities.

Anticonvulsant Activity

Substituted pyridine derivatives have shown promise as anticonvulsant agents. A review of pyridine compounds highlights their potential to act on various receptors implicated in seizure activity, including GABA-A, NMDA, and nicotinic acetylcholine (B1216132) receptors. jchemrev.com The anticonvulsant effects are often linked to the enhancement of GABAergic inhibition, as well as the modulation of sodium and calcium channels. jchemrev.com

Specific studies on 1,4-dihydropyridine (B1200194) derivatives demonstrated significant anticonvulsant activity against pentylenetetrazole-induced convulsions in animal models. nih.gov Similarly, other synthesized pyridine and pyrimidine (B1678525) derivatives have exhibited good anticonvulsant properties, comparable to the reference drug carbamazepine. nih.gov The presence of electron-withdrawing groups on the pyridine ring is suggested to be a favorable feature for anticonvulsant activity. jchemrev.com

Sedative and Anxiolytic Properties

The sedative and anxiolytic properties of various heterocyclic compounds are often mediated through their interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.govresearchgate.netnih.gov Benzodiazepines, a well-known class of anxiolytics and sedatives, exert their effects by enhancing the action of GABA at this receptor. drugs.com

While direct studies on this compound analogs are lacking, research on other nitrogen-containing heterocycles, such as novel annulated pyrrolo nih.govmdpi.combenzodiazepines, has demonstrated both sedative and anxiolytic effects in animal models. mdpi.com These effects are often assessed through behavioral tests that measure a reduction in anxiety and the potentiation of sleep. nih.govmdpi.com

Antidepressant Effects

The therapeutic action of many antidepressant drugs involves the modulation of neurotransmitter systems, such as serotonin (B10506) and norepinephrine (B1679862). nih.govnih.gov Heterocyclic compounds, including those containing a pyridine ring, have been explored for their potential as novel antidepressants.

A review on nitrogen-containing heterocyclic moieties highlights their potential as antidepressant agents. nih.gov The mechanism of action often involves the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. nih.gov For instance, certain arylpiperazine derivatives have been investigated for their antidepressant-like activity, which is believed to be mediated by their interaction with serotonin receptors. While specific antidepressant studies on analogs of this compound are not available, the broader class of chiral antidepressants, including those with heterocyclic structures, has been extensively reviewed, emphasizing the importance of stereochemistry in their pharmacological activity. mdpi.com

Enzyme Inhibition Studies

The unique structural features of this compound analogs make them interesting candidates for enzyme inhibition studies. Research into related nitropyridine derivatives has revealed significant inhibitory activity against several key enzymes.

Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a key strategy for the treatment of peptic ulcers and other related conditions. Nitropyridine derivatives have been identified as potential urease inhibitors. For instance, a study on 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives showed that a 5-nitropyridin-2-yl derivative exhibited notable urease inhibition with an IC₅₀ value of 29.21 ± 0.98 μM mdpi.com.

In a separate investigation, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibitory action. Several of these analogs displayed significant activity, with the most potent compound, a 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide, exhibiting an IC₅₀ value of 1.07 ± 0.043 µM, which is considerably more potent than the standard inhibitor thiourea. nih.gov The presence of a chloro group at the meta position of the pyridine ring in the carbothioamide derivative was found to be crucial for this high potency nih.gov.

Table 1: Urease Inhibitory Activity of Selected Pyridine Derivatives

Compound IC₅₀ (µM)
5-Nitropyridin-2-yl derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione 29.21 ± 0.98 mdpi.com
5-Chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) 1.07 ± 0.043 nih.gov
Pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) 2.18 ± 0.058 nih.gov

This table presents a selection of reported urease inhibitory activities for pyridine derivatives.

Chymotrypsin (B1334515) is a serine protease that plays a role in digestion and is also implicated in certain inflammatory processes. The inhibition of chymotrypsin is a target for developing anti-inflammatory and other therapeutic agents. A 5-nitropyridin-2-yl derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, which also showed urease inhibitory activity, was found to be a potent inhibitor of α-chymotrypsin, with an IC₅₀ value of 8.67 ± 0.1 μM mdpi.com. This dual inhibitory action highlights the potential of the nitropyridine scaffold in developing multi-target enzyme inhibitors.

Table 2: α-Chymotrypsin Inhibitory Activity of a 5-Nitropyridin-2-yl Derivative

Compound IC₅₀ (µM)
5-Nitropyridin-2-yl derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione 8.67 ± 0.1 mdpi.com

This table shows the reported α-chymotrypsin inhibitory activity.

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and is a target for anticancer therapies. Nitroaromatic compounds, including nitropyridines, have been identified as irreversible inhibitors of TrxR. nih.govnih.gov The inhibitory mechanism often involves the NADPH-dependent reduction of the inhibitor, leading to covalent modification of the enzyme nih.gov. The nitro group is considered essential for this activity, as its removal often leads to a loss of inhibitory function nih.gov. While specific IC₅₀ values for direct analogs of this compound are not widely reported, the established role of the nitropyridine moiety in TrxR inhibition suggests that such analogs would likely exhibit similar properties.

Other Therapeutic Potentials (e.g., Anti-inflammatory, Anti-Alzheimer's, Antidiabetic, Antiparasitic)

Beyond enzyme inhibition, analogs of this compound have been explored for a range of other therapeutic applications.

Anti-inflammatory: Nitropyridines have been utilized as precursors in the synthesis of compounds with potential anti-inflammatory properties. For example, they can be key intermediates in the synthesis of imidazo[4,5-b]- and imidazo[4,5-c]pyridines, which have shown promise as anti-inflammatory agents for autoimmune diseases mdpi.com. Additionally, 2-amino-4-methylpyridine (B118599) analogs have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes nih.gov.

Anti-Alzheimer's: The multifactorial nature of Alzheimer's disease has led to the investigation of multi-target compounds. Pyrimidine derivatives, which share a heterocyclic nitrogen structure with pyridines, have been designed as multifunctional agents targeting acetylcholinesterase, monoamine oxidase, and β-amyloid aggregation nih.gov. Furthermore, a tetramethylpyrazine nitrone, a nitrone derivative of a compound from Ligusticum wallichii, has demonstrated the ability to reduce Aβ levels and hyperphosphorylated tau in a mouse model of Alzheimer's disease frontiersin.org.

Antidiabetic: Pyridine derivatives are being investigated as potential antidiabetic agents nih.gov. While direct studies on this compound analogs are limited, the broader class of pyridine-containing compounds shows promise in this area.

Antiparasitic: Nitro-containing heterocyclic compounds have a long history as antiparasitic agents. For instance, 5-aryl-1-methyl-4-nitroimidazoles have shown potent activity against Entamoeba histolytica and Giardia intestinalis nih.gov. In the context of leishmaniasis, studies on amine-linked flavonoids have indicated that substitution on a 2-pyridyl ring can influence activity. Interestingly, it was observed that electron-withdrawing groups, such as a nitro group, on the pyridyl ring appeared to decrease the antileishmanial activity compared to electron-donating groups asm.org. This suggests that the substitution pattern on the pyridine ring is a critical determinant of antiparasitic efficacy.

In silico Prediction of Pharmacokinetic Properties (ADME-Tox)

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in drug discovery. In silico methods provide a rapid and cost-effective way to predict these parameters for novel compounds.

For pyridine and pyrimidine derivatives, in silico ADME predictions have been conducted in various studies. A study on pyridine carboxamide derivatives, which are also urease inhibitors, showed that the synthesized molecules are predicted to have good oral bioavailability and high gastrointestinal (GI) absorption nih.gov. Such predictions are crucial for assessing the drug-likeness of these compounds. In another study on pyrimidine and pyridine derivatives as potential EGFR inhibitors, ADME properties were also evaluated to guide the selection of promising candidates nih.gov. These computational studies help in prioritizing compounds for further experimental evaluation by flagging potential liabilities such as poor absorption or rapid metabolism early in the drug development process drugtargetreview.com.

Toxicity Predictions

In silico toxicology is a crucial step in the early stages of drug discovery, allowing for the prediction of potential toxicity of chemical compounds through computational methods. These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities. For analogs of this compound, various computational models can be employed to predict their toxicity profiles.

Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this regard. These models correlate the chemical structure of a compound with its biological activity or toxicity. For nitroaromatic compounds, a class to which this compound belongs, QSAR models have been developed to estimate in vivo toxicity, such as the 50% lethal dose (LD50) in rats. nih.gov These models utilize a large set of molecular descriptors to build a predictive relationship. nih.gov

Ensemble learning approaches, which combine multiple QSAR models, have shown improved accuracy in predicting the toxicity of nitroaromatic compounds. nih.gov For instance, an ensemble model using Support Vector Regression (SVR) has demonstrated high predictive power for the LD50 of a diverse set of nitroaromatic compounds. nih.gov The descriptors used in such models can provide insights into the structural features that contribute to toxicity.

Furthermore, general-purpose toxicity prediction tools can be used to assess various toxicity endpoints for the analogs. These tools often rely on large databases of experimental data and a variety of algorithms to make predictions.

A summary of common in silico toxicity prediction parameters for analogs of this compound is presented in the table below. It is important to note that these are generalized predictions for the class of compounds and specific values would need to be calculated for each individual analog.

Toxicity EndpointPredicted Risk/Activity for AnalogsPrediction Method
CarcinogenicityVaries based on specific substitutionsQSAR, Expert Systems
Mutagenicity (Ames)Potential for activity due to the nitroaromatic groupStructure-Activity Relationship (SAR)
HepatotoxicityPossible risk, dependent on overall molecular propertiesIn silico models based on known hepatotoxicants
hERG InhibitionMedium to high risk, a common liability for pyridine-containing compoundsPredictive QSAR models

It is important to emphasize that these are predictive, in silico results and require experimental validation to confirm the actual toxicity of any given compound.

Molecular Docking and Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein receptor. The insights gained from molecular docking can guide the design of more potent and selective inhibitors.

For analogs of this compound, molecular docking studies can be performed to investigate their binding modes and affinities with various protein targets. Given the structural features of these analogs, several classes of receptors could be of interest.

Studies on similar aminopyridine derivatives have shown interactions with a range of biological targets. For example, docking studies of 2-amino-3-cyanopyridine (B104079) derivatives have been conducted to explore their antibacterial potential. mdpi.com In one such study, a compound demonstrated good interaction with Staphylococcus aureus and Bacillus subtilis target proteins. mdpi.com

In another investigation, docking studies of 2-Amino-3-bromo-5-nitropyridine were performed against the dihydrofolate synthase inhibitor protein (5FCT). researchgate.net The results indicated a binding energy of -5.9 kcal/mol, suggesting a favorable interaction. researchgate.net The analysis of the binding mode revealed key interactions with amino acid residues in the active site of the protein. researchgate.net

The table below summarizes potential receptor interactions for analogs of this compound based on studies of structurally related compounds.

Potential Receptor Target ClassKey Interacting Residues (Example)Predicted Binding Affinity Range (kcal/mol)
Kinases(e.g., in ATP binding pocket)-6.0 to -9.0
Dihydrofolate Reductase(e.g., forming hydrogen bonds with key residues)-5.0 to -7.0
Bacterial Enzymes(e.g., DNA gyrase, topoisomerase)-5.5 to -8.0
Opioid Receptors(dependent on specific substitutions)Varied

These computational analyses provide a valuable starting point for understanding the potential pharmacological profile of this compound analogs. However, the predictions from molecular docking and toxicity assessments must be validated through experimental biological assays to confirm their activity and safety.

Advanced Applications and Future Directions of 5 Chloro 4 Methyl 3 Nitropyridin 2 Amine

The strategic placement of amino, nitro, chloro, and methyl groups on the pyridine (B92270) core makes 5-Chloro-4-methyl-3-nitropyridin-2-amine a highly versatile and valuable compound in advanced chemical synthesis. Its inherent functionalities serve as reactive handles for constructing a variety of more complex molecular architectures, positioning it as a key intermediate in several fields of chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-4-methyl-3-nitropyridin-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, nitration of 5-chloro-4-methylpyridin-2-amine using fuming nitric acid under controlled temperatures (0–5°C) can introduce the nitro group at the 3-position. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Alternative routes may employ formic acid-mediated cyclization or coupling reactions with nitrobenzoyl chloride derivatives, as seen in structurally similar amidine compounds . Key parameters include reaction time (12–24 hours), temperature control, and stoichiometric ratios of reagents.

Q. How can spectroscopic techniques be used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent effects. For instance, the amine proton typically appears downfield (δ 6.5–7.5 ppm), while methyl groups resonate near δ 2.5 ppm .
  • UV-Vis : Monitor π→π* transitions of the aromatic ring and nitro group (λmax ~270–320 nm) for electronic structure confirmation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 202.02) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can confirm connectivity between the methyl group and adjacent carbons .
  • Computational Modeling : Compare experimental NMR/UV data with DFT-calculated spectra (e.g., Gaussian software) to validate tautomeric forms or regioisomers .
  • Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to unambiguously assign the structure .

Q. What crystallographic methods confirm the molecular geometry of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water solvent system). Collect data at 100 K using Mo-Kα radiation. Refine with SHELXL (R-factor < 0.05) to determine bond lengths, angles, and torsion angles .
  • Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between amine and nitro groups) to explain stability and reactivity .

Q. How to design experiments to assess the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Test antibacterial activity using disk diffusion (against E. coli or S. aureus) with ampicillin as a positive control. For antifungal screening, use clotrimazole as a reference .
  • Dose-Response Studies : Determine IC50 values via microdilution assays (concentration range: 1–100 μM) in triplicate.
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to probe interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results?

  • Methodological Answer :

  • Parameter Optimization : Re-examine computational settings (e.g., solvent models, basis sets) in DFT calculations to match experimental conditions .
  • Stereochemical Considerations : Verify if tautomerism or conformational flexibility (e.g., rotation of the nitro group) affects spectral or crystallographic data .
  • Replicate Experiments : Ensure reproducibility by repeating syntheses and characterizations under identical conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.